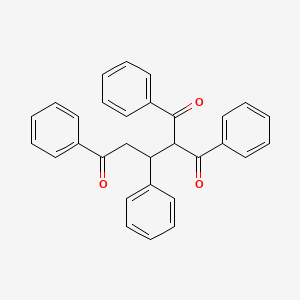
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is a complex organic compound with the molecular formula C23H20O2. It is also known as 1,3,5-triphenyl-1,5-pentanedione. This compound is characterized by the presence of three phenyl groups and two carbonyl groups, making it a diketone. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- can be synthesized through several methods. One common method involves the addition of α-hydroxy- or α-acetoxyacetophenone to chalcone. The reaction typically takes place in the presence of a base, such as sodium hydroxide, and under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Wirkmechanismus
The mechanism of action of 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- involves its interaction with various molecular targets. The compound’s diketone groups can form hydrogen bonds and interact with nucleophiles, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenyl-2-methylidene-1,5-pentanedione: Similar structure but with a methylidene group.
1,3,5-Triphenyl-1,5-pentanedione: Lacks the benzoyl group present in 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-.
Uniqueness
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
21225-52-5 |
|---|---|
Molekularformel |
C30H24O3 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-benzoyl-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C30H24O3/c31-27(23-15-7-2-8-16-23)21-26(22-13-5-1-6-14-22)28(29(32)24-17-9-3-10-18-24)30(33)25-19-11-4-12-20-25/h1-20,26,28H,21H2 |
InChI-Schlüssel |
ZFEHTAPXSQRSPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


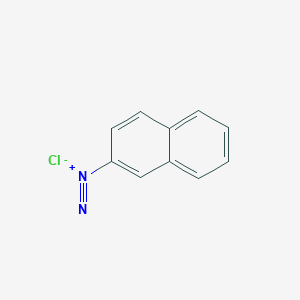
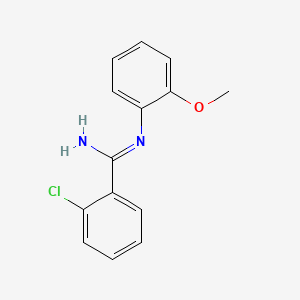
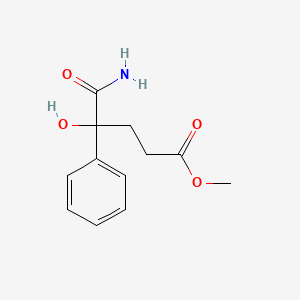
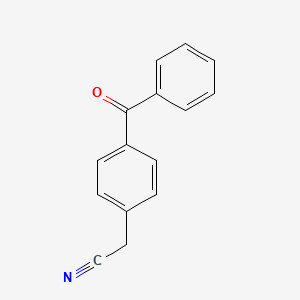

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
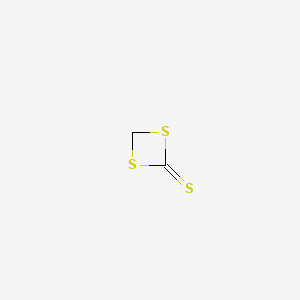
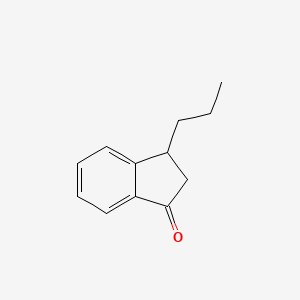
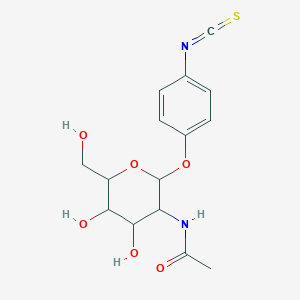
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
